5beta-Androstan-17-one

Vue d'ensemble

Description

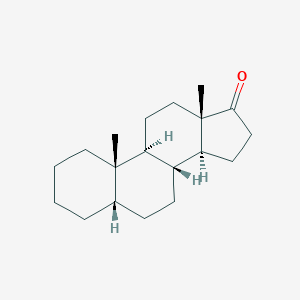

5beta-Androstan-17-one: is a steroidal compound that belongs to the class of androstanoids. It is characterized by a 5beta-androstane structure substituted by an oxo group at position 17. This compound is a metabolite of testosterone in mammals and plays a significant role in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-17-one typically involves the reduction of testosterone or its derivatives. One common method is the reduction of 4-androstene-3,17-dione using sodium borohydride in ethanol, followed by oxidation with pyridinium chlorochromate to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reduction and oxidation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions: 5beta-Androstan-17-one undergoes various chemical reactions, including:

Oxidation: Conversion to 5beta-androstan-3,17-dione using oxidizing agents like chromium trioxide.

Reduction: Reduction to 5beta-androstan-17beta-ol using reducing agents such as lithium aluminum hydride.

Substitution: Formation of derivatives through nucleophilic substitution reactions at the oxo group.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like hydrazines or hydroxylamines in the presence of a base.

Major Products:

Oxidation: 5beta-androstan-3,17-dione.

Reduction: 5beta-androstan-17beta-ol.

Substitution: Various hydrazone or oxime derivatives.

Applications De Recherche Scientifique

Chemistry: 5beta-Androstan-17-one is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of anabolic steroids and other biologically active molecules .

Biology: In biological research, this compound is studied for its role as a metabolite of testosterone. It is used to investigate the metabolic pathways of steroid hormones and their physiological effects .

Medicine: The compound is explored for its potential therapeutic applications, including its use in hormone replacement therapy and the treatment of certain endocrine disorders .

Industry: this compound is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry .

Mécanisme D'action

5beta-Androstan-17-one exerts its effects primarily through its interaction with androgen receptors. It is converted to more active metabolites, such as dihydrotestosterone, which bind to androgen receptors and modulate gene expression. This regulation of gene expression influences various physiological processes, including the development of male characteristics and the maintenance of reproductive tissues .

Comparaison Avec Des Composés Similaires

Androsterone: A stereoisomer of epiandrosterone, it has similar biological properties but differs in its stereochemistry.

Uniqueness: 5beta-Androstan-17-one is unique due to its specific 5beta-androstane structure and its role as a metabolite of testosterone. Its distinct chemical structure and biological activity make it a valuable compound for research and industrial applications .

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDYCULVYZDESB-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5β-Androstan-17-one in steroidogenesis?

A1: 5β-Androstan-17-one serves as a key intermediate in the biosynthesis of various androgens. Research demonstrates its involvement as a substrate for 3α-hydroxysteroid dehydrogenase enzymes, which catalyze the reversible conversion between 3α-hydroxy and 3-ketosteroids in the androgen metabolic pathway. [, , ] This pathway is crucial for the production of hormones like testosterone and dihydrotestosterone, which play significant roles in male sexual development and function.

Q2: How does the metabolism of 5β-Androstan-17-one differ between sexes?

A2: Studies on mice have shown significant sex-based differences in the hepatic metabolism of testosterone, with males exhibiting a higher formation rate of C19O2 metabolites, specifically 5α-androstane-3,17-dione, compared to females. [, ] This difference is attributed to sexually differentiated expression and activity of enzymes involved in testosterone metabolism, such as 5α-reductase. While the provided research focuses on testosterone metabolism, it highlights the role of sex-specific enzymatic activity in androgen metabolism, which likely extends to 5β-Androstan-17-one as well.

Q3: Is 5β-Androstan-17-one detectable in biological samples?

A3: Yes, 5β-Androstan-17-one can be detected in biological samples like urine. Gas chromatography coupled with mass spectrometry (GC-MS) proves to be a highly effective method for identifying and quantifying this steroid. [, ] This technique involves separating compounds based on their volatility and then identifying them based on their mass-to-charge ratio, enabling precise detection and quantification of 5β-Androstan-17-one in complex mixtures.

Q4: What are the potential applications of studying androgen epoxides like 19-hydroxy-4β,5-oxido-5β-androstane-3,17-dione?

A4: Research suggests that specific androgen epoxides, such as 19-hydroxy-4β,5-oxido-5β-androstane-3,17-dione, can be converted into 17β-estradiol by human placental microsomes. [] This finding opens avenues for investigating the role of androgen epoxides as potential intermediates in the biosynthesis of estrogens, highlighting new pathways for estrogen formation and potential targets for regulating hormone production.

Q5: How does the structure of 5β-Androstan-17-one relate to its function?

A5: The structure of 5β-Androstan-17-one, characterized by the hydrogen atoms at the 5th carbon atom in the β-configuration, distinguishes it from its 5α- counterpart. [] This structural difference influences its interaction with enzymes involved in steroid metabolism. For instance, 5β-reductase exhibits specificity towards 5β-Androstan-17-one, contributing to the production of 5β-reduced androgens, which possess distinct biological activities compared to 5α-reduced androgens.

Q6: Can 5β-Androstan-17-one be chemically modified to create new compounds?

A6: Yes, 5β-Androstan-17-one serves as a valuable starting material for synthesizing modified steroids. One notable example is the synthesis of Drospirenone, a steroidal progestin used in hormonal contraceptives. The process involves introducing specific chemical modifications to the 5β-Androstan-17-one structure, including the introduction of an epoxy group at the 17th carbon atom, followed by a series of chemical reactions. []

Q7: Can the administration of 6α-methylandrost-4-ene-3,17-dione lead to a positive doping test?

A7: Yes, the use of 6α-methylandrost-4-ene-3,17-dione, a synthetic anabolic steroid, is prohibited in sports and can lead to a positive doping test. [] The primary metabolite of this compound, 3α-hydroxy-6α-methyl-5β-androstan-17-one, is excreted in urine as a glucuronide conjugate and can be detected for an extended period after administration, making it a reliable marker for doping control.

Q8: Does 6β-(Dimethylphenylsiloxy)-5β-androstane-3,17-dione exhibit any unique photochemical properties?

A8: Research shows that incorporating a dimethylphenylsiloxy (DPSO) group into the 5β-androstane structure, as in 6β-(Dimethylphenylsiloxy)-5β-androstane-3,17-dione, leads to intriguing photochemical behavior. [] Upon irradiation with UV light, the DPSO group acts as an antenna, absorbing photons and transferring energy to the carbonyl groups within the steroid molecule. This intramolecular singlet-singlet energy transfer (intra-SSET) triggers specific photochemical reactions, highlighting the potential of using modified steroids in photochemical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.